molecular formula C8H6ClN3O2 B2509517 6-Chloro-3-methyl-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 1545134-94-8

6-Chloro-3-methyl-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No. B2509517
CAS RN: 1545134-94-8
M. Wt: 211.61
InChI Key: BUMUPYRLXQJSDX-UHFFFAOYSA-N
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Description

“6-Chloro-3-methyl-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid” is a chemical compound. Its IUPAC name is 6-chloro-1H-pyrazolo [3,4-b]pyridine-4-carboxylic acid .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, which includes “6-Chloro-3-methyl-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid”, has been extensively studied . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H has been introduced .

Scientific Research Applications

Synthesis Methods

The synthesis of this compound involves various strategies. Researchers have employed both preformed pyrazoles or pyridines as starting materials. Notably, the first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908, while Bulow later introduced N-phenyl-3-methyl substituted derivatives. These synthetic pathways have paved the way for further investigations .

a. Anticancer Properties: Recent studies have explored the anticancer potential of 6-Chloro-3-methyl-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid. Compounds derived from this scaffold have demonstrated inhibitory activity against cancer cells, with promising IC50 values .

b. Anti-inflammatory Effects: Researchers have investigated its anti-inflammatory properties. The compound’s structure suggests potential interactions with relevant cellular pathways, making it an intriguing candidate for further exploration.

c. Neurological Disorders: Given its heterocyclic nature, this compound may modulate neuronal function. Investigations into its effects on neurodegenerative diseases, such as Alzheimer’s or Parkinson’s, could yield valuable insights.

d. Antimicrobial Activity: Preliminary studies hint at antimicrobial potential. Researchers have examined its efficacy against bacterial and fungal pathogens, emphasizing its role in combating infections.

e. Metabolic Disorders: Considering its structural similarity to purines, researchers have explored its impact on metabolic pathways. Investigations into diabetes, obesity, and related disorders are ongoing.

f. Cardiovascular Health: The compound’s effects on cardiovascular health remain an area of interest. Its potential as a vasodilator or antiplatelet agent warrants further investigation.

g. Drug Design and Optimization: Medicinal chemists continue to explore modifications of this scaffold for drug development. Rational design and optimization strategies aim to enhance its pharmacological properties.

Conclusion

properties

IUPAC Name

6-chloro-3-methyl-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O2/c1-3-6-4(8(13)14)2-5(9)10-7(6)12-11-3/h2H,1H3,(H,13,14)(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUMUPYRLXQJSDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC(=NC2=NN1)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-3-methyl-1h-pyrazolo[3,4-b]pyridine-4-carboxylic acid

CAS RN

1545134-94-8
Record name 6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
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